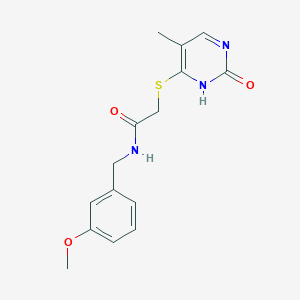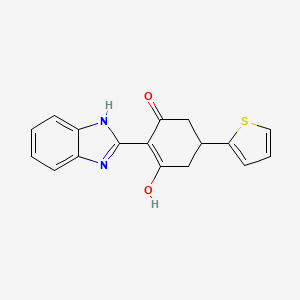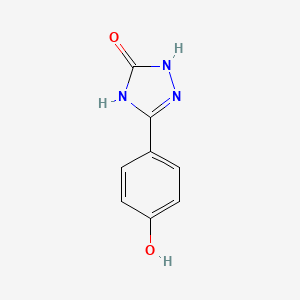
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is an organic compound that features a unique structure combining a cyclohexadienone moiety with a triazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-one with 1,2,4-triazolidin-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolidinone ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used .
科学研究应用
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction often triggers downstream signaling pathways that result in the desired biological effects, such as apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity and applications.
1,2,4-Triazolidin-3-one derivatives: Compounds with this core structure are also studied for their biological activities and potential therapeutic uses.
Uniqueness
5-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2,4-triazolidin-3-one is unique due to the combination of the cyclohexadienone and triazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these moieties.
属性
CAS 编号 |
942-69-8 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7N3O2/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
InChI 键 |
NAECUDKACBMPDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
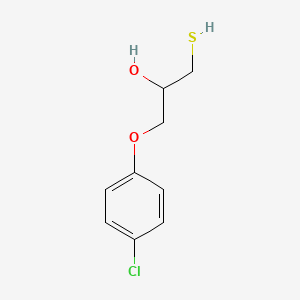
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
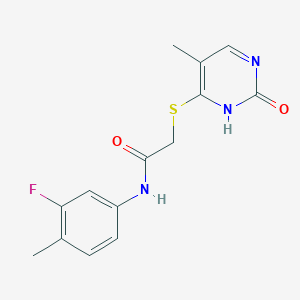
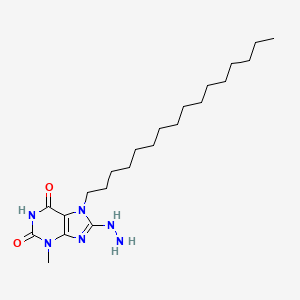
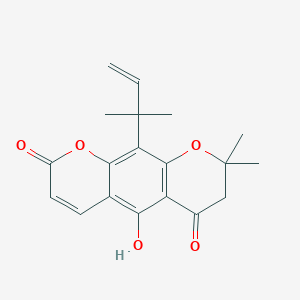

![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091348.png)
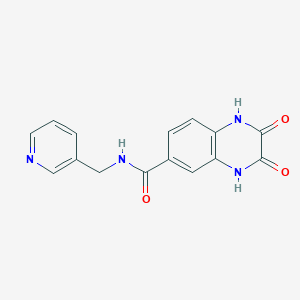
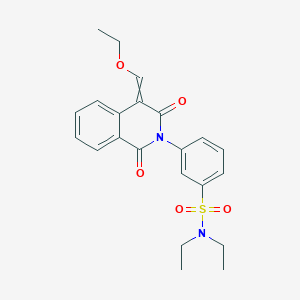
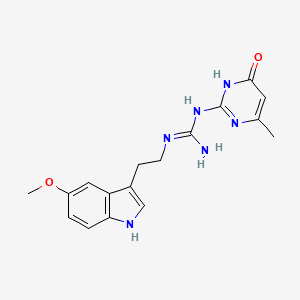
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14091400.png)
